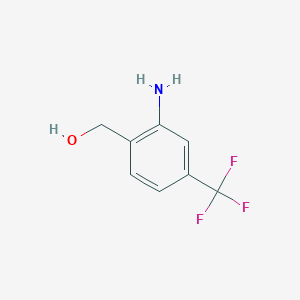

(2-Amino-4-(trifluoromethyl)phenyl)methanol

Description

Properties

IUPAC Name |

[2-amino-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFFHFYJSAIIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Amino-4-(trifluoromethyl)phenyl)methanol CAS number 186602-93-7

An In-depth Technical Guide to (2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS: 186602-93-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Executive Summary

This compound is a fluorinated aromatic amino alcohol that serves as a highly valuable and specialized building block in modern medicinal and agrochemical research. Its strategic importance lies in the dual functionality of the primary amine and benzyl alcohol groups, combined with the metabolic and pharmacokinetic advantages conferred by the trifluoromethyl (CF3) substituent. The CF3 group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, robust synthesis strategies, analytical quality control methodologies, key applications in drug discovery, and essential safety protocols. The insights herein are designed to empower researchers to effectively synthesize, characterize, and utilize this intermediate in their research and development pipelines.

Chemical Identity and Core Properties

This compound is a white to off-white solid at room temperature.[3] The molecule's structure, featuring an aniline moiety ortho to a hydroxymethyl group and a trifluoromethyl group para to the amine, makes it a versatile synthon for constructing more complex molecular architectures.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 186602-93-7 | |

| Molecular Formula | C₈H₈F₃NO | [3] |

| Molecular Weight | 191.15 g/mol | [3] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 68 to 72 °C | |

| Boiling Point | 280.0 ± 40.0 °C (Predicted) | |

| Purity | Typically ≥98% | [4] |

| Storage | Room temperature, away from light, under inert gas | [3][4] |

Synthesis and Manufacturing Insights

The synthesis of this compound is not widely published in peer-reviewed literature, which is common for specialized building blocks. However, its structure strongly suggests a synthesis strategy based on the reduction of a corresponding carbonyl or nitrile precursor. The most logical and industrially scalable approach involves the chemical reduction of 2-amino-4-(trifluoromethyl)benzonitrile.

Causality of Route Selection: The reduction of a nitrile to a primary amine and a carboxylic acid/ester to an alcohol are fundamental transformations in organic synthesis.[5] Starting with 2-amino-4-(trifluoromethyl)benzonitrile is often preferred due to the commercial availability of the precursor and the high efficiency of nitrile reduction methodologies. Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this conversion, though they require stringent anhydrous conditions and careful handling.[6] Alternative methods, such as catalytic hydrogenation, can also be employed, offering a milder and often more scalable option.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 186602-93-7 [sigmaaldrich.com]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (2-Amino-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol, a substituted aromatic amino alcohol, is a pivotal building block in contemporary medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the aminobenzyl alcohol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its molecular structure, spectral characteristics, reactivity, and safe handling. Furthermore, this document details a plausible synthetic route and discusses its significant applications, particularly in the realm of drug discovery, thereby serving as an essential resource for researchers engaged in the synthesis and utilization of this versatile intermediate.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 186602-93-7, possesses a well-defined molecular architecture that dictates its chemical behavior and physical state.[1][2]

Figure 1: 2D structure of this compound.

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for hydrogen bonding, influencing its melting point and solubility. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly impacts the electron density of the aromatic ring, thereby affecting the acidity of the hydroxyl group and the basicity of the amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 186602-93-7 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1][2] |

| Molecular Weight | 191.15 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Room temperature, away from light, under inert gas | [2] |

Due to the lack of experimentally determined values in publicly available literature, computational predictions are often employed to estimate key physicochemical parameters.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Software/Method |

| Melting Point | 75-80 °C | Based on structurally similar compounds |

| Boiling Point | ~280 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software |

| Water Solubility | Low | Inferred from lipophilic CF₃ group and aromatic ring |

| pKa (acidic) | ~13.5 (hydroxyl proton) | ACD/Labs pKa DB |

| pKa (basic) | ~2.5 (amino group) | ACD/Labs pKa DB |

The low predicted basicity of the amino group is a direct consequence of the strong electron-withdrawing effect of the para-trifluoromethyl substituent. Conversely, the hydroxyl group's acidity is slightly enhanced compared to unsubstituted benzyl alcohol.

Spectral Analysis

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While specific spectra are often proprietary, a theoretical analysis based on its structure provides valuable insights.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic, methylene, amino, and hydroxyl protons.

-

Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the benzene ring will appear in this region. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the trifluoromethyl group will be the most downfield. Spin-spin coupling will result in a complex splitting pattern.

-

Methylene Protons (-CH₂OH, δ ~4.6 ppm): A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two benzylic protons.

-

Amino Protons (-NH₂, δ ~4.0-5.0 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Hydroxyl Proton (-OH, δ ~2.0-3.0 ppm): A broad singlet or a triplet (if coupled to the methylene protons), also dependent on experimental conditions.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 115-150 ppm): Six distinct signals for the aromatic carbons are expected. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃, δ ~124 ppm): A characteristic quartet with a large coupling constant (¹JCF ≈ 270 Hz).

-

Methylene Carbon (-CH₂OH, δ ~64 ppm): A single peak for the benzylic carbon.

2.3. Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A broad band characteristic of the hydroxyl group, indicative of hydrogen bonding.

-

N-H Stretch (3300-3500 cm⁻¹): Two sharp bands for the primary amine (symmetric and asymmetric stretching).

-

C-H Stretch (Aromatic, ~3000-3100 cm⁻¹; Aliphatic, ~2850-2960 cm⁻¹): Signals corresponding to the C-H bonds of the aromatic ring and the methylene group.

-

C=C Stretch (Aromatic, ~1450-1600 cm⁻¹): Multiple bands for the aromatic ring vibrations.

-

C-F Stretch (~1000-1400 cm⁻¹): Strong, characteristic absorption bands for the trifluoromethyl group.

-

C-O Stretch (~1000-1260 cm⁻¹): A strong band for the primary alcohol C-O bond.

2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 191. Common fragmentation patterns would include the loss of a hydroxyl radical (M⁺ - 17) and the formation of a stable benzylic cation.

Synthesis and Reactivity

3.1. Synthetic Approach

A plausible and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, such as 2-nitro-4-(trifluoromethyl)benzaldehyde.[3]

Figure 2: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, ~2-3 eq), portion-wise to the cooled solution. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[4][5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Causality in Experimental Choices:

-

The choice of a protic solvent like methanol or ethanol is ideal for reductions with sodium borohydride as it facilitates the reaction.

-

Maintaining a low temperature during the addition of the reducing agent helps to control the exothermic reaction and minimize side products.

-

Catalytic hydrogenation offers a cleaner reduction pathway but requires specialized equipment for handling hydrogen gas.

3.2. Chemical Reactivity

The reactivity of this compound is governed by its three key functional components: the primary amine, the primary alcohol, and the trifluoromethyl-substituted aromatic ring.

-

Amino Group Reactivity: The nucleophilic amino group can readily react with various electrophiles. It can undergo acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and can be diazotized with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

-

Hydroxyl Group Reactivity: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.[6] It can also undergo esterification with carboxylic acids or their derivatives and can be converted to an alkyl halide using reagents like thionyl chloride or phosphorus tribromide.

-

Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing trifluoromethyl group. However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. Given that the para position is blocked, electrophilic substitution, if it occurs, would be directed to the positions ortho to the amino group.

Applications in Drug Discovery and Development

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance several key properties of drug candidates.[7] It can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can aid in cell membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding interactions with biological targets.

This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmacologically active compounds, including those targeting central nervous system disorders and inflammatory conditions.[2] Its bifunctional nature allows for its incorporation into diverse molecular scaffolds.

Figure 3: Key application areas of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its unique combination of a nucleophilic amino group, a reactive hydroxyl group, and the modulating effects of the trifluoromethyl substituent makes it an attractive building block for the creation of complex and biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and its key applications, serving as a foundational resource for scientists and researchers working with this important compound.

References

- 1. This compound | 186602-93-7 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. mt.com [mt.com]

- 5. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis and Characterization of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a pivotal building block in contemporary medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and overall efficacy of target molecules.[1][2][3][4][5] This technical guide provides a comprehensive framework for the structural analysis and characterization of this important intermediate. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough and validated approach to quality control and structural elucidation.

Introduction: The Significance of this compound in Chemical Synthesis

This compound, with the CAS number 186602-93-7, is a substituted aromatic amino alcohol. Its molecular structure, featuring an amino group, a hydroxyl group, and a trifluoromethyl group on a benzene ring, makes it a versatile intermediate in organic synthesis.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[1][2][3][4][5] Its high electronegativity and lipophilicity can significantly modulate a molecule's electronic and steric properties. This often leads to enhanced binding affinity to biological targets, improved cell membrane permeability, and increased metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2][3] Consequently, this compound is a sought-after precursor for the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs), particularly those targeting central nervous system disorders and inflammatory conditions.[6] In the agrochemical sector, the trifluoromethyl moiety contributes to the enhanced efficacy and selectivity of herbicides and pesticides.[6]

Given its critical role, the unambiguous structural confirmation and purity assessment of this compound are paramount to ensure the quality, safety, and efficacy of the final products. This guide outlines a multi-faceted analytical approach to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | d | 1H | Ar-H | Aromatic proton ortho to the -CH₂OH group and meta to the -CF₃ group. |

| ~6.8 | d | 1H | Ar-H | Aromatic proton meta to both the -CH₂OH and -CF₃ groups. |

| ~6.7 | s | 1H | Ar-H | Aromatic proton ortho to the -NH₂ group and meta to the -CF₃ group. |

| ~4.6 | s | 2H | -CH₂OH | Methylene protons of the benzyl alcohol. |

| ~4.0 (broad) | s | 2H | -NH₂ | Protons of the primary amine. Chemical shift can vary with concentration and solvent. |

| ~2.0 (broad) | s | 1H | -OH | Proton of the hydroxyl group. Chemical shift can vary with concentration and solvent. |

Disclaimer: These are predicted chemical shifts based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

Causality Behind Expected Chemical Shifts:

-

The aromatic protons are in the typical downfield region (6.5-8.0 ppm). The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing trifluoromethyl group will deshield them, shifting them downfield.

-

The methylene protons adjacent to the hydroxyl group and the aromatic ring are expected to appear as a singlet around 4.6 ppm.

-

The amine and hydroxyl protons will appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | Ar-C-NH₂ | Aromatic carbon attached to the amino group, shifted downfield due to the nitrogen's electronegativity. |

| ~138 | Ar-C-CH₂OH | Aromatic carbon attached to the methanol group. |

| ~128 (q) | Ar-C-CF₃ | Aromatic carbon attached to the trifluoromethyl group, appears as a quartet due to coupling with fluorine. |

| ~125 (q) | -CF₃ | Carbon of the trifluoromethyl group, appears as a quartet with a large coupling constant. |

| ~122 | Ar-CH | Aromatic methine carbon. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~64 | -CH₂OH | Carbon of the methylene group. |

Disclaimer: These are predicted chemical shifts and are for illustrative purposes. Actual experimental values may vary.

Causality Behind Expected Chemical Shifts:

-

The aromatic carbons will resonate in the 110-150 ppm region.

-

The carbon attached to the highly electronegative trifluoromethyl group will be significantly deshielded and will show coupling to the three fluorine atoms, resulting in a quartet.

-

The carbon of the trifluoromethyl group itself will also be a quartet with a large C-F coupling constant.

-

The benzylic carbon of the methanol group will appear around 64 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Tune the spectrometer to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each carbon (except for the carbons coupled to fluorine).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Caption: NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

| 191 | [M]⁺ | Molecular ion peak. The odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[4] |

| 174 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 173 | [M - H₂O]⁺ | Loss of a water molecule. |

| 162 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 145 | [C₇H₅F₃N]⁺ | Benzylic cleavage. |

Disclaimer: These are predicted m/z values and fragmentation patterns. Actual results may vary based on the ionization method and instrument conditions.

Causality Behind Fragmentation:

-

Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4]

-

Alpha-Cleavage: For amines, cleavage of the bond alpha to the nitrogen is a common fragmentation pathway.[1]

-

Benzylic Cleavage: The bond between the aromatic ring and the benzylic carbon is susceptible to cleavage, leading to a stable benzylic cation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) may be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Mass Spectrometry Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 (broad) | O-H | Stretching |

| 3350-3250 | N-H | Stretching (two bands for -NH₂) |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching (-CH₂) |

| 1620-1580 | C=C | Aromatic ring stretching |

| 1350-1150 | C-F | Stretching (strong) |

| 1250-1000 | C-O | Stretching |

Causality Behind IR Absorptions:

-

The broad O-H stretch is characteristic of alcohols and is due to hydrogen bonding.

-

Primary amines typically show two N-H stretching bands in the 3350-3250 cm⁻¹ region.[7]

-

The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the 1350-1150 cm⁻¹ region.

-

The C-O stretching of the primary alcohol will be in the 1250-1000 cm⁻¹ range.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is most suitable.

Rationale for Reversed-Phase HPLC: this compound is a polar aromatic compound. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The polar analyte will have a moderate affinity for the stationary phase, allowing for good separation from nonpolar impurities (which will be strongly retained) and very polar impurities (which will elute quickly).

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation:

-

An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (for improved peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte and any less polar impurities. For example:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of a reference standard of this compound of known concentration in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Prepare the sample solution at a similar concentration.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

For quantitative analysis, a calibration curve is constructed by injecting a series of standards of known concentrations and plotting the peak area versus concentration. The concentration of the analyte in the sample is then determined from this calibration curve.

-

Caption: HPLC Purity and Quantification Workflow.

Conclusion

The structural analysis and characterization of this compound require a multi-technique approach to ensure its identity, purity, and quality. NMR spectroscopy provides the definitive structural elucidation, mass spectrometry confirms the molecular weight and provides fragmentation information, FT-IR spectroscopy identifies the key functional groups, and HPLC is essential for purity assessment and quantification. The protocols and insights provided in this guide offer a robust framework for the comprehensive analysis of this important chemical intermediate, thereby supporting the development of novel pharmaceuticals and agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. This compound [myskinrecipes.com]

- 7. web.pdx.edu [web.pdx.edu]

A Technical Guide to the Spectroscopic Characterization of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS No. 186602-93-7) is a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs—a primary aromatic amine, a benzylic alcohol, and an electron-withdrawing trifluoromethyl group—make it a versatile intermediate for the synthesis of novel pharmaceutical agents and functional materials. The trifluoromethyl group, in particular, is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As complete, published experimental spectra for this specific molecule are not consistently available, this document synthesizes data from structurally analogous compounds and first principles of spectroscopy to present a robust, predictive characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR would collectively provide an unambiguous structural confirmation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-donating amine (-NH₂) and electron-withdrawing trifluoromethyl (-CF₃) groups exert opposing effects on the chemical shifts of the aromatic protons, leading to a well-resolved pattern.

Rationale for Predictions:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the benzene ring are subject to complex electronic effects. The -NH₂ group is strongly activating (ortho-, para-directing) and shields nearby protons, shifting them upfield. Conversely, the -CF₃ group is strongly deactivating (meta-directing) and deshields protons, shifting them downfield.[1][2] The resulting chemical shifts are a balance of these influences. We predict three distinct aromatic signals. H-3, being ortho to the strongly donating amino group, should be the most upfield. H-5, positioned between the -CF₃ and -CH₂OH groups, will be further downfield. H-6, ortho to the -CF₃ group, is expected to be the most deshielded. The coupling constants (J-values) will reveal their ortho and meta relationships.

-

Benzylic Protons (-CH₂OH): These protons are adjacent to an aromatic ring and an oxygen atom, placing their signal around 4.6 ppm. This will appear as a singlet, unless coupling to the hydroxyl proton is observed.

-

Amine Protons (-NH₂): These protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature.

-

Hydroxyl Proton (-OH): Similar to the amine protons, the hydroxyl proton is exchangeable and its signal is often a broad singlet that can vary in position.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 | d (J ≈ 1.5 Hz) | 1H | H-3 |

| ~ 7.20 | dd (J ≈ 8.0, 1.5 Hz) | 1H | H-5 |

| ~ 6.80 | d (J ≈ 8.0 Hz) | 1H | H-6 |

| ~ 4.60 | s | 2H | -CH ₂OH |

| ~ 4.20 | br s | 2H | -NH ₂ |

| ~ 1.90 | br s | 1H | -OH |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The powerful electron-withdrawing nature of the fluorine atoms in the -CF₃ group will cause a characteristic quartet for that carbon due to C-F coupling and will significantly influence the shifts of adjacent aromatic carbons.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 148.0 | C-2 | Carbon attached to the electron-donating -NH₂ group. |

| ~ 131.5 (q, JCF ≈ 32 Hz) | C-4 | Carbon attached to the -CF₃ group, deshielded and split into a quartet.[3] |

| ~ 129.0 | C-6 | Aromatic CH, deshielded by proximity to -CF₃ group. |

| ~ 124.0 (q, JCF ≈ 272 Hz) | -C F₃ | Trifluoromethyl carbon, strongly deshielded by fluorine and split into a large quartet. |

| ~ 122.5 | C-1 | Quaternary carbon attached to the -CH₂OH group. |

| ~ 118.0 (q, JCF ≈ 4 Hz) | C-5 | Aromatic CH, influenced by both neighboring groups. |

| ~ 115.0 | C-3 | Aromatic CH, shielded by the adjacent -NH₂ group. |

| ~ 64.0 | -C H₂OH | Benzylic alcohol carbon.[4] |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.

-

Transfer the solution into a high-precision 5 mm NMR tube.

-

Cap the tube securely and wipe the exterior clean.[5]

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer's magnet.[6]

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C) to maximize signal-to-noise.[7]

-

Acquire the spectrum using standard pulse sequences. For ¹H, a simple pulse-acquire sequence is sufficient. For ¹³C, a proton-decoupled sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[8]

-

Integrate the ¹H spectrum to determine the relative ratios of protons.

-

NMR Workflow Diagram

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups whose characteristic vibrations can be readily identified.

Rationale for Predictions:

-

O-H and N-H Stretching: The alcohol O-H and amine N-H bonds both vibrate in the 3200-3600 cm⁻¹ region. The O-H stretch is typically broad due to hydrogen bonding, while the N-H stretch for a primary amine (-NH₂) appears as two sharper peaks (symmetric and asymmetric stretches) superimposed on the O-H band.[9][10]

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring will show absorption bands just above 3000 cm⁻¹.[11]

-

C-F Stretching: The C-F bonds of the trifluoromethyl group are very strong and polar, resulting in one or more very strong absorption bands in the 1100-1350 cm⁻¹ region. This is often a highly characteristic feature of fluorinated compounds.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of bands, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[12]

-

C-O Stretching: The C-O single bond of the benzylic alcohol will produce a strong absorption band in the 1000-1250 cm⁻¹ region.[11]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp (2 bands) |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1610, 1500 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1350 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

| 1250 - 1000 | C-O Stretch | Primary Alcohol | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background spectrum of the empty, clean crystal.[13]

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the key absorption bands and correlate them with the functional groups present in the molecule.

-

After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

-

IR Analysis Workflow Diagram

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.[14]

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₈F₃NO, with a monoisotopic mass of approximately 191.056 g/mol . In an Electron Ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) at m/z 191 would be expected, along with several characteristic fragment ions.

Rationale for Predictions:

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule after losing one electron. Aromatic compounds often show a prominent molecular ion peak.

-

Alpha-Cleavage: A common fragmentation pathway for benzyl alcohols is the cleavage of the bond between the benzylic carbon and the aromatic ring. However, a more favorable alpha-cleavage is the loss of a hydrogen atom from the benzylic carbon to form a resonance-stabilized oxonium ion at [M-1]⁺.[15][16]

-

Loss of Water ([M-18]⁺˙): Alcohols frequently undergo dehydration (loss of H₂O) upon ionization, which would result in a peak at m/z 173.[17]

-

Loss of Hydroxymethyl Radical ([M-31]⁺): Cleavage of the C-C bond between the ring and the CH₂OH group would result in the loss of a ·CH₂OH radical, giving a fragment at m/z 160.

-

Tropylium Ion Formation: Benzyl alcohols are known to rearrange and lose neutral molecules like CO to form stable aromatic cations. Fragmentation of the [M-I]⁺ ion in 4-iodobenzyl alcohol to a base peak at m/z 79 is a known pathway, suggesting similar rearrangements are possible.[16][18]

Predicted Key Fragments in EI-MS

| m/z | Ion Formula | Identity |

|---|---|---|

| 191 | [C₈H₈F₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 190 | [C₈H₇F₃NO]⁺ | [M-H]⁺ (from α-cleavage) |

| 173 | [C₈H₆F₃N]⁺˙ | [M-H₂O]⁺˙ (Dehydration) |

| 160 | [C₇H₅F₃N]⁺ | [M-CH₂OH]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

-

Instrument Setup (Direct Infusion ESI-MS):

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., for Electrospray Ionization - ESI), including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[19]

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion and major fragments.

-

For structural elucidation, a tandem MS (MS/MS) experiment can be performed where the molecular ion (m/z 191) is isolated and fragmented to generate a daughter ion spectrum.[20]

-

-

Data Analysis:

-

Identify the molecular ion peak in the full scan spectrum.

-

Use the measured m/z values to propose elemental formulas for the parent and fragment ions.

-

Propose a fragmentation pathway consistent with the observed MS/MS spectrum and known chemical principles.

-

Mass Spectrometry Workflow Diagram

Caption: General workflow for mass spectrometry analysis via direct infusion.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation behavior. While this guide is based on predictive analysis grounded in established principles, it provides a robust framework for researchers to interpret experimental data, validate material identity, and ensure the quality of this important chemical intermediate in their drug development and materials science endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. commons.ggc.edu [commons.ggc.edu]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. portlandpress.com [portlandpress.com]

- 20. application.wiley-vch.de [application.wiley-vch.de]

Sourcing and Quality Control of (2-Amino-4-(trifluoromethyl)phenyl)methanol: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Supplier Qualification, and Quality Control of the Key Synthetic Intermediate, (2-Amino-4-(trifluoromethyl)phenyl)methanol.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, a substituted aminobenzyl alcohol, is a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the amino, hydroxymethyl, and trifluoromethyl groups on the phenyl ring provides a versatile scaffold for the construction of a diverse range of bioactive compounds. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] Consequently, the reliable procurement of high-quality this compound is a critical first step in many discovery and development programs. This guide provides a comprehensive overview of its commercial availability, a framework for supplier evaluation, and detailed protocols for ensuring its quality and purity.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers, catering to different scales of research and manufacturing. The primary CAS number for this compound is 186602-93-7 . Researchers should be aware of isomeric variants, such as (4-Amino-2-(trifluoromethyl)phenyl)methanol (CAS: 900254-46-8), and ensure they are sourcing the correct isomer for their synthetic route.

A summary of prominent suppliers is provided below. Purity levels typically range from 95% to over 98%, with the physical form being a white to off-white solid.

| Supplier | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | 186602-93-7 | ≥98% | Available through various product listings, including from preferred partners. Safety Data Sheets (SDS) and Certificates of Analysis (CoA) are typically available.[2] |

| BLDpharm | 186602-93-7 | ≥95% | Offers various pack sizes. Technical documents such as NMR, HPLC, and LC-MS data may be available upon request. |

| Parchem | 1187928-59-1 (Note: This CAS may be for a related isomer, cross-verification is crucial) | Not specified | Specialty chemical supplier. Researchers should request detailed specifications. |

| MySkinRecipes | 186602-93-7 | ≥95% | Provides product specifications including appearance, purity, and confirmation by IR and NMR.[3] |

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. The consistency of the product between batches, the quality of the accompanying documentation (CoA and SDS), and the supplier's responsiveness to technical inquiries are equally important. For drug development applications, a supplier with a robust quality management system (e.g., ISO 9001 certification) is highly recommended.

Below is a graphical representation of a recommended workflow for supplier evaluation and selection.

Caption: A workflow for the evaluation and qualification of suppliers for this compound.

Quality Control and In-house Verification

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's specifications and ensure the material is suitable for its intended use. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Purity Determination by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule and identifying the presence of impurities.

Objective: To confirm the identity and determine the purity of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved.

-

Transfer the solution to an NMR tube.

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer to the deuterated solvent signal.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Fourier transform the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

-

Integrate all signals in the spectrum.

-

Structural Confirmation: Compare the observed chemical shifts and coupling patterns with the expected spectrum for this compound. The aromatic protons should appear as distinct multiplets, the benzylic CH₂ protons as a singlet, the alcohol OH proton as a broad singlet, and the amine NH₂ protons as a broad singlet.

-

Purity Assessment: Identify any signals that do not correspond to the target molecule or the solvent. These are likely impurities. The purity can be estimated by comparing the integral of the product signals to the integrals of the impurity signals. For quantitative analysis (qNMR), a certified internal standard would be required.

-

The following diagram illustrates a typical quality control workflow for incoming chemical intermediates.

Caption: A streamlined workflow for the quality control of incoming this compound.

Applications in Research and Development

The utility of this compound as a synthetic intermediate is demonstrated in its application in the synthesis of various pharmaceutical and agrochemical candidates. The amino and alcohol functionalities serve as handles for a wide range of chemical transformations, including amide bond formation, N-alkylation, and ether synthesis.

The following diagram illustrates a plausible synthetic route where an intermediate like this compound could be utilized.

Caption: A hypothetical synthetic pathway illustrating the utility of this compound.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of novel bioactive molecules. Its successful application in research and development is contingent on the careful selection of a reliable supplier and the implementation of rigorous in-house quality control procedures. By following the guidelines outlined in this technical guide, researchers can ensure the quality and consistency of this critical starting material, thereby enhancing the reproducibility and success of their synthetic endeavors.

References

role of the trifluoromethyl group in (2-Amino-4-(trifluoromethyl)phenyl)methanol

An In-Depth Technical Guide: The Pivotal Role of the Trifluoromethyl Group in (2-Amino-4-(trifluoromethyl)phenyl)methanol

Abstract

This compound is a critical chemical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Its utility is largely defined by the presence and strategic placement of its three functional groups: the primary amine, the benzylic alcohol, and, most consequentially, the trifluoromethyl (CF₃) group. This technical guide provides an in-depth analysis of the trifluoromethyl group's role in defining the physicochemical and pharmacokinetic properties of the molecule. We will explore its profound electronic, steric, and metabolic influences, which collectively enhance the "drug-like" characteristics of derivatives synthesized from this building block. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages conferred by this powerful functional moiety.

Introduction: The Trifluoromethyl Group as a Cornerstone of Modern Drug Design

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] Among fluorinated moieties, the trifluoromethyl (CF₃) group is one of the most frequently employed substituents for molecular optimization.[2] Its unique combination of properties—including high electronegativity, metabolic stability, and lipophilicity—allows chemists to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates.[3][4]

This compound (CAS 186602-93-7) serves as an exemplary scaffold that capitalizes on these benefits. This guide deconstructs the specific contributions of the CF₃ group in this molecule, providing a framework for understanding its value in synthetic programs.

Caption: Chemical structure of the core molecule.

Deconstructing the Trifluoromethyl Group's Influence

The CF₃ group is not merely an inert substituent; it actively modulates the properties of the entire molecule through a combination of powerful effects.

Potent Electronic Effects

The three highly electronegative fluorine atoms make the CF₃ group a powerful electron-withdrawing group, primarily through a negative inductive effect (-I).[5][6] This has two major consequences for the this compound scaffold:

-

Aromatic Ring Deactivation: The CF₃ group withdraws electron density from the phenyl ring, making it less susceptible to electrophilic aromatic substitution.[7][8] This electronic modulation is critical for directing synthetic transformations and can influence interactions with biological targets.[9]

-

Modulation of Adjacent Group Basicity: The electron-withdrawing nature of the CF₃ group decreases the electron density across the aromatic ring, which in turn reduces the basicity (pKa) of the ortho-positioned amino group. This fine-tuning of pKa can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

Caption: Opposing electronic effects on the phenyl scaffold.

Enhanced Lipophilicity and Permeability

Lipophilicity, often quantified as LogP, is a critical parameter for drug absorption and membrane permeability. The trifluoromethyl group is significantly more lipophilic than a hydrogen atom or a methyl group, with a Hansch π value of +0.88.[3][10]

-

Improved Membrane Penetration: The introduction of a CF₃ group generally increases a molecule's lipid solubility.[2][9] This enhancement is vital for drugs that need to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for central nervous system targets.[10]

-

Fine-Tuning Solubility: While increasing lipophilicity, the CF₃ group's effect is context-dependent and can be used to achieve an optimal balance between aqueous solubility and membrane permeability, a key challenge in drug design.[11][12]

| Substituent | Hansch Lipophilicity Parameter (π) | van der Waals Radius (Å) |

| -H | 0.00 | 1.20 |

| -CH₃ | +0.56 | 2.00 |

| -Cl | +0.71 | 1.75 |

| -CF₃ | +0.88 | 2.44 |

Data Source: Derived from principles discussed in multiple sources.[3][10]

Superior Metabolic Stability

One of the most significant advantages of the CF₃ group is its ability to enhance metabolic stability.[9][13] A primary route of drug metabolism is the oxidation of C-H bonds, often catalyzed by cytochrome P450 (CYP) enzymes.

-

Blocking Metabolic Hotspots: By replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group, that site is effectively shielded from oxidative metabolism.[2][14] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage.[3][10]

-

Prolonged Half-Life: This resistance to degradation can significantly increase a drug's half-life in the body, leading to improved bioavailability, a more predictable pharmacokinetic profile, and potentially a lower required dose.[13][15] Studies have shown that trifluoromethyl substitution can provide a "global protective effect" against metabolism at other sites in the molecule as well.[16]

Steric and Conformational Influence

The trifluoromethyl group is bulkier than a methyl group or a chlorine atom.[3] This steric hindrance can be leveraged to:

-

Enhance Binding Affinity and Selectivity: The size and shape of the CF₃ group can promote favorable hydrophobic interactions within a target's binding pocket, potentially increasing binding affinity and selectivity for the intended target over off-targets.[2][17]

-

Control Molecular Conformation: Its steric bulk can influence the conformation of the molecule, locking it into a more biologically active shape.[5]

Experimental Protocols for Property Validation

To empirically validate the contributions of the trifluoromethyl group, standardized in vitro assays are essential. The following protocols provide a framework for assessing metabolic stability and lipophilicity.

Protocol: In Vitro Microsomal Stability Assay

This assay determines a compound's susceptibility to metabolism by liver enzymes. A reduced rate of metabolism for a CF₃-containing compound compared to its non-fluorinated analog would validate the stabilizing effect.

Objective: To measure the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

-

Test compound (e.g., derivative of this compound)

-

Non-fluorinated analog (control)

-

Pooled liver microsomes (human, rat, or mouse)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Ice-cold stop solution (e.g., Acetonitrile with an internal standard)

-

96-well incubation plate and analytical plate

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Prepare working solutions of the test compound and control compound in a buffer-compatible solvent (e.g., DMSO, not exceeding 1% final concentration). Thaw liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation Setup: In a 96-well plate, add the liver microsome solution to each well. Add the test compound or control compound to the appropriate wells and pre-incubate the plate at 37°C for 10 minutes to equilibrate.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (T=0).

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The T=0 sample is stopped immediately after adding the NADPH system.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a clean analytical plate.

-

LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.[13]

Caption: Standard experimental workflow for assessing metabolic stability.

Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water to determine its lipophilicity.

Objective: To determine the octanol-water partition coefficient (LogP).

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer and centrifuge

-

UV-Vis spectrophotometer or HPLC system for analysis

Methodology:

-

Preparation: Prepare a stock solution of the test compound in the aqueous phase.

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol phase and the aqueous phase containing the test compound (e.g., 1:1 ratio).

-

Equilibration: Cap the vial tightly and shake or vortex vigorously for 30 minutes to ensure thorough mixing and partitioning. Let the vial stand or centrifuge it to allow for complete separation of the two phases.

-

Quantification: Carefully sample a known volume from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

-

Initial concentration in aqueous phase = C_initial

-

Final concentration in aqueous phase = C_aq

-

Concentration in octanol phase (by mass balance) = C_oct = (C_initial - C_aq) * (V_aq / V_oct)

-

P = C_oct / C_aq

-

LogP = log₁₀(P)

-

Conclusion

The trifluoromethyl group in this compound is a powerful determinant of molecular properties, not a passive substituent. It confers enhanced lipophilicity, exceptional metabolic stability, and influential electronic and steric characteristics.[3] These features make the parent molecule an invaluable building block for developing drug candidates with improved pharmacokinetic profiles, higher potency, and greater selectivity.[10][15] A thorough understanding of the principles outlined in this guide enables medicinal chemists to rationally design and synthesize next-generation therapeutics by strategically leveraging the profound and multifaceted role of the trifluoromethyl group.

References

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 13. benchchem.com [benchchem.com]

- 14. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of (2-Amino-4-(trifluoromethyl)phenyl)methanol in Modern Drug Discovery and Agrochemical Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents and advanced agrochemicals necessitates a sophisticated understanding and application of versatile chemical building blocks. Among these, (2-Amino-4-(trifluoromethyl)phenyl)methanol emerges as a molecule of significant strategic importance. The presence of a trifluoromethyl group, an aminobenzyl alcohol moiety, and a specific substitution pattern on the aromatic ring endows this compound with a unique combination of properties that are highly sought after in medicinal chemistry and agrochemical research. This in-depth technical guide explores the multifaceted potential of this compound, providing a comprehensive overview of its synthesis, chemical attributes, and, most importantly, its prospective research applications. We will delve into its role as a key intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles, supported by detailed, field-proven experimental protocols and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to harness the full potential of this powerful synthetic tool.

Introduction: The Strategic Advantage of the Trifluoromethyl Moiety

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design and agrochemical development. The trifluoromethyl (CF₃) group, in particular, offers a unique constellation of properties that can profoundly enhance the therapeutic or biological efficacy of a parent compound.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a bioisostere for various functional groups, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Molecules containing the CF₃ group often exhibit enhanced membrane permeability, increased binding affinity to target proteins, and resistance to oxidative metabolism.[2]

This compound is a prime exemplar of a building block designed to leverage these advantages. Its structure combines the beneficial attributes of the trifluoromethyl group with the synthetic versatility of an aminobenzyl alcohol. This bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. This guide will illuminate the pathways through which this versatile molecule can be employed to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NO | [Vendor Data] |

| Molecular Weight | 191.15 g/mol | [Vendor Data] |

| Appearance | White to off-white solid | [Vendor Data] |

| Storage | Room temperature, away from light, in an inert atmosphere | [Vendor Data] |

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available trifluoromethyl-substituted aromatic compound. A general synthetic approach is outlined below:

Figure 1: A generalized synthetic pathway to this compound, highlighting key transformation steps.

Potential Research Application I: Kinase Inhibitors for Oncology

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, kinase inhibitors have emerged as a highly successful class of anti-cancer drugs.[] The trifluoromethyl group is a common feature in many approved kinase inhibitors, where it often contributes to enhanced binding affinity and improved metabolic stability.[1]

A notable example of a potent kinase inhibitor with a trifluoromethyl-containing moiety is CHMFL-ABL-053 , a selective BCR-ABL inhibitor for the treatment of Chronic Myeloid Leukemia (CML).[6] This compound features a 3-(trifluoromethyl)benzamido group, which underscores the potential of trifluoromethyl-substituted aniline derivatives in this therapeutic area. This compound can serve as a key precursor for the synthesis of novel kinase inhibitors with similar structural motifs.

Proposed Synthetic Workflow for a Novel Kinase Inhibitor

The following workflow outlines a plausible synthetic route to a hypothetical kinase inhibitor, "KinaseInhib-CF3," utilizing this compound as a starting material. This protocol is based on established synthetic methodologies for the construction of kinase inhibitor scaffolds.

Figure 2: Proposed synthetic workflow for a novel kinase inhibitor starting from this compound.

Detailed Experimental Protocol: Synthesis of a Pyrimidine Intermediate

This protocol details the initial steps of the proposed workflow, leading to a key pyrimidine intermediate.

Step 1: Oxidation of this compound to 2-Amino-4-(trifluoromethyl)benzaldehyde

-

To a stirred solution of this compound (1.91 g, 10 mmol) in dichloromethane (50 mL), add activated manganese dioxide (8.7 g, 100 mmol).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-(trifluoromethyl)benzaldehyde, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form a Dihydropyrimidinone

-

To a solution of the crude 2-Amino-4-(trifluoromethyl)benzaldehyde (1.89 g, 10 mmol) in ethanol (50 mL), add guanidine hydrochloride (1.43 g, 15 mmol) and sodium ethoxide (1.02 g, 15 mmol).

-

Reflux the reaction mixture for 12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the dihydropyrimidinone intermediate.

This intermediate can then be further functionalized through halogenation and cross-coupling reactions to generate a library of potential kinase inhibitors for biological screening.

Potential Research Application II: Advanced Agrochemicals

The agrochemical industry is in constant need of new active ingredients that are more potent, selective, and environmentally benign.[7][8] Trifluoromethyl-containing compounds have a significant presence in this sector, being key components of numerous successful herbicides, insecticides, and fungicides.[2][9][10] The trifluoromethyl group can enhance the efficacy and selectivity of these agents.[9]

This compound is an excellent starting material for the synthesis of novel agrochemicals, particularly those based on heterocyclic scaffolds. The amino and alcohol functionalities provide convenient handles for the construction of various heterocyclic systems known to possess biological activity.

Proposed Application: Synthesis of a Novel Fungicide

Based on the known fungicidal activity of certain benzoxazole derivatives, we propose a synthetic route to a novel fungicide candidate, "FungiCide-CF3," starting from this compound.

Figure 3: Proposed synthetic route to a novel benzoxazole-based fungicide.

Biological Evaluation Workflow

Once synthesized, "FungiCide-CF3" and its analogs would be subjected to a rigorous biological evaluation pipeline to assess their potential as fungicides.

Figure 4: A typical workflow for the biological evaluation of novel fungicide candidates.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block with significant potential for the discovery and development of novel pharmaceuticals and agrochemicals. Its unique combination of a trifluoromethyl group and an aminobenzyl alcohol moiety provides a powerful platform for the synthesis of complex, biologically active molecules. The proposed applications in the design of kinase inhibitors and fungicides are just two examples of the vast research avenues that can be explored using this compound. As the demand for more effective and safer chemical entities continues to grow, the strategic utilization of well-designed building blocks like this compound will be paramount to achieving success in these critical areas of research.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digibug.ugr.es [digibug.ugr.es]

- 6. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 10. researchgate.net [researchgate.net]

safety and handling precautions for (2-Amino-4-(trifluoromethyl)phenyl)methanol

An In-Depth Technical Guide to the Safe Handling of (2-Amino-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Utility and Hazard of a Key Building Block